Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate
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Overview
Description
Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate is a chemical compound with the molecular formula C22H22O10 and a molecular weight of 446.404 g/mol . It is known for its unique structure, which includes two hydroxy and methoxycarbonyl groups attached to a butanedioate backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate typically involves the esterification of butanedioic acid with 2-hydroxy-5-methoxycarbonylphenylmethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxycarbonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Bis((2-hydroxy-4-methoxycarbonylphenyl)methyl) butanedioate
- Bis((2-hydroxy-3-methoxycarbonylphenyl)methyl) butanedioate
- Bis((2-hydroxy-6-methoxycarbonylphenyl)methyl) butanedioate
Uniqueness
Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate is unique due to the specific positioning of the hydroxy and methoxycarbonyl groups on the phenyl rings. This positioning influences its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
CAS No. |
103456-50-4 |
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Molecular Formula |
C22H22O10 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] butanedioate |
InChI |
InChI=1S/C22H22O10/c1-29-21(27)13-3-5-17(23)15(9-13)11-31-19(25)7-8-20(26)32-12-16-10-14(22(28)30-2)4-6-18(16)24/h3-6,9-10,23-24H,7-8,11-12H2,1-2H3 |
InChI Key |
UJFQRQNOEVIQGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)COC(=O)CCC(=O)OCC2=C(C=CC(=C2)C(=O)OC)O |
Origin of Product |
United States |
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